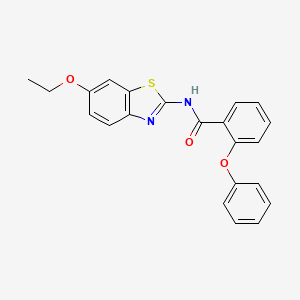

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-2-26-16-12-13-18-20(14-16)28-22(23-18)24-21(25)17-10-6-7-11-19(17)27-15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHSGCDNVFKGGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the intramolecular C–S bond coupling .

Industrial Production Methods: Industrial production methods for benzothiazole derivatives, including N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, focus on optimizing yield and purity. These methods may involve continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is used as a building block in organic synthesis to create more complex molecules with potential biological activities .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .

Medicine: The compound has shown promise in medicinal chemistry for its potential anti-cancer, anti-bacterial, and anti-inflammatory properties .

Industry: In the industrial sector, benzothiazole derivatives are used in the production of dyes, rubber accelerators, and corrosion inhibitors .

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiazole Core

a. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

- Structural difference : Replaces the benzothiazole core with a thiazole ring and introduces a 4-methylphenyl group.

- Biological activity : Exhibited a 129.23% enhancement in plant growth modulation (p < 0.05), suggesting that thiazole derivatives may have unique agrochemical applications compared to benzothiazoles .

- Key insight : The thiazole ring may reduce steric hindrance, improving interaction with eukaryotic targets versus prokaryotic enzymes like DNA gyrase.

b. BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide)

- Structural difference: Methoxy group at the 6-position of benzothiazole and a pyridine-3-yl amino side chain.

- Biological activity : Demonstrated potent antibacterial activity (MIC = 3.125 µg/mL against E. coli) .

c. 2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide

- Structural difference: Chloroacetamide side chain instead of 2-phenoxybenzamide.

- Relevance: The chloro group introduces electrophilicity, which could increase reactivity but also toxicity. This contrasts with the phenoxy group, which may stabilize π-π stacking interactions in target binding .

Modifications on the Benzamide Moiety

a. N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide

b. 2-Methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

- Structural difference : Methoxy substituent on the benzamide and a 6-methylbenzothiazole core.

- Implications : The methyl group on benzothiazole may reduce steric bulk compared to ethoxy, while the methoxy on benzamide could engage in hydrogen bonding with target proteins .

Table 1: Antimicrobial Activity of Selected Benzothiazoles

Key SAR Trends :

- Electron-withdrawing groups (e.g., nitro in BTC-r) reduce antimicrobial potency compared to electron-donating groups (e.g., methoxy in BTC-j) .

- Bulkier substituents (e.g., ethoxy vs. methoxy) may hinder target binding but improve pharmacokinetic properties.

Table 2: Physicochemical Properties

Insights :

- The phenoxy group in the target compound balances moderate lipophilicity and solubility, whereas CF₃ derivatives prioritize lipophilicity at the expense of aqueous solubility.

Mechanistic Insights from Docking Studies

- DNA gyrase inhibition: Benzothiazoles like BTC-j showed strong docking scores with DNA gyrase (PDB: 3G75), with the pyridine-3-yl amino group forming hydrogen bonds with Asp73 and Gly77 .

- Target compound: The phenoxybenzamide moiety may interact with hydrophobic pockets in the gyrase active site, while the ethoxy group could stabilize van der Waals interactions.

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring fused with a phenoxybenzamide moiety. Its molecular formula is with a molar mass of approximately 315.35 g/mol. The unique structure allows for various interactions with biological targets, influencing its pharmacological profile.

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide exhibits its biological activity primarily through:

- Enzyme Inhibition : The benzothiazole component can effectively bind to enzyme active sites, inhibiting their activity. This is crucial for therapeutic effects in diseases where enzyme modulation is beneficial.

- Receptor Interaction : The phenoxybenzamide portion enhances binding affinity to specific receptors, potentially leading to altered signaling pathways.

Anticancer Properties

Recent studies have indicated that N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide possesses significant anticancer activity. For example:

- Cell Viability Studies : In vitro assays demonstrated that the compound reduced the viability of various cancer cell lines (e.g., B16F10 melanoma cells) with IC50 values ranging from 10 to 20 µM, indicating potent cytotoxic effects .

Antimicrobial Effects

The compound has also shown antimicrobial properties against several pathogens:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

These findings suggest potential applications in treating infections caused by resistant strains .

Tyrosinase Inhibition

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production:

- IC50 Values : The compound exhibited a strong inhibitory effect with an IC50 value of approximately 14.33 µM, making it a candidate for depigmentation therapies .

Case Studies

- Study on Anticancer Activity :

-

Antimicrobial Efficacy Assessment :

- A series of tests against common bacterial and fungal strains revealed that the compound's effectiveness varied by organism but consistently demonstrated inhibition at clinically relevant concentrations .

Q & A

Q. What analytical techniques resolve conflicting data in stability studies under physiological conditions?

- Methodological Answer :

- Forced degradation : Acid/alkaline hydrolysis (0.1M HCl/NaOH) identifies labile bonds (e.g., amide cleavage) .

- LC-MS/MS : Quantifies degradation products (e.g., phenoxybenzamide hydrolysis to salicylic acid derivatives) .

- Solid-state NMR : Detects amorphous vs. crystalline phase changes under humidity stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.